molecular formula C9H8N2O3S3 B2712126 3-(Benzenesulfonylamino)rhodanine CAS No. 301343-38-4

3-(Benzenesulfonylamino)rhodanine

Cat. No.: B2712126
CAS No.: 301343-38-4
M. Wt: 288.35
InChI Key: JLAFUTNZTWXZJX-UHFFFAOYSA-N
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Description

3-(Benzenesulfonylamino)rhodanine is a heterocyclic compound that features a rhodanine core linked to a benzenesulfonylamino group. Rhodanine derivatives are known for their diverse biological activities, making them significant in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

3-(Benzenesulfonylamino)rhodanine has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit human carbonic anhydrase (hCA) isoforms, including hCA I, hCA II, hCA IX, and hCA XII . The inhibition is due to the presence of the sulfonamide as a zinc-binding group .

Cellular Effects

The cellular effects of this compound are primarily related to its inhibitory action on carbonic anhydrase isoforms. This inhibition can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . Additionally, some rhodanine derivatives have shown promising activity against drug-resistant strains of bacteria and viruses .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Specifically, it binds to carbonic anhydrase isoforms, inhibiting their activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzenesulfonylamino)rhodanine typically involves the reaction of rhodanine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 3-(Benzenesulfonylamino)rhodanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

3-(Benzenesulfonylamino)rhodanine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S3/c12-8-6-16-9(15)11(8)10-17(13,14)7-4-2-1-3-5-7/h1-5,10H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAFUTNZTWXZJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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